molecular formula C11H6BrIN2O B12881064 [(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-59-9

[(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile

Cat. No.: B12881064
CAS No.: 88757-59-9
M. Wt: 388.99 g/mol
InChI Key: IEJNGENFRXEKRW-UHFFFAOYSA-N
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Description

2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H5BrIN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes both bromine and iodine atoms attached to the quinoline ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile typically involves the following steps:

    Bromination and Iodination: The quinoline ring is first brominated and iodinated at specific positions to introduce the bromine and iodine atoms.

    Nitrile Introduction: The acetonitrile group is then introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline ring is replaced by the acetonitrile group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and iodination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The specific conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine or iodine atoms or to convert the nitrile group to an amine.

    Substitution: The bromine and iodine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing quinoline derivatives.

    Biology: The compound can be used in the study of biological systems, particularly in the development of probes or inhibitors that target specific enzymes or receptors.

    Industry: The compound can be used in the production of dyes, pigments, and other materials that require quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and iodine atoms can enhance the compound’s ability to interact with these targets, potentially increasing its potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-((5-Bromoquinolin-8-yl)oxy)acetonitrile: Lacks the iodine atom, which may affect its reactivity and biological activity.

    2-((7-Iodoquinolin-8-yl)oxy)acetonitrile: Lacks the bromine atom, which may also influence its properties.

    Quinoline-8-yl acetonitrile: Lacks both bromine and iodine atoms, making it less reactive and potentially less biologically active.

Uniqueness

2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both bromine and iodine atoms on the quinoline ring. This dual halogenation can enhance its reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

88757-59-9

Molecular Formula

C11H6BrIN2O

Molecular Weight

388.99 g/mol

IUPAC Name

2-(5-bromo-7-iodoquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C11H6BrIN2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2

InChI Key

IEJNGENFRXEKRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2Br)I)OCC#N)N=C1

Origin of Product

United States

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